四乙氧基锆

描述

Zirconium(IV) ethoxide is used as a precursor for the synthesis of olefin-functionalized zirconium-containing monomers . It was originally part of the Alfa Aesar product portfolio .

Synthesis Analysis

Zirconium(IV) ethoxide is synthesized via a wet oxidation method using zirconium salt as an impregnating material . The process leads to an increase in overall porosity, thermal stability, and oxidative functionality . The use of zirconium ethoxide precursor results in zirconia particles with a diameter below 50 nm because of the exothermic thermal decomposition of the ethoxide and its high boiling point .Molecular Structure Analysis

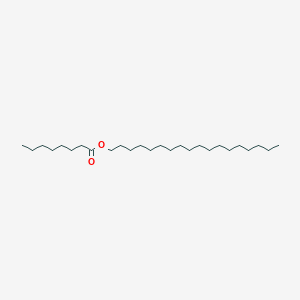

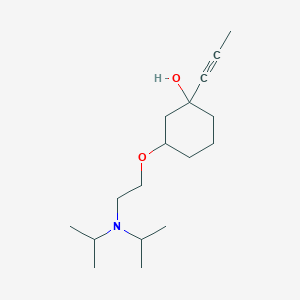

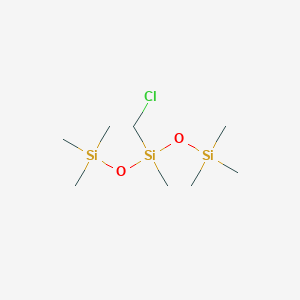

The molecular formula of Zirconium(IV) ethoxide is C8H20O4Zr . The molecular weight is 271.47 g/mol .Chemical Reactions Analysis

Zirconium(IV) ethoxide is used as a precursor for the synthesis of olefin-functionalized zirconium-containing monomers . It is also used in the formation of zircon from zirconia and silica oxides .Physical And Chemical Properties Analysis

Zirconium(IV) ethoxide has a molecular weight of 275.50 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The exact mass is 274.072158 g/mol and the monoisotopic mass is 274.072158 g/mol . The topological polar surface area is 80.9 Ų . The heavy atom count is 13 .科学研究应用

Synthesis of Olefin-Functionalized Zirconium-Containing Monomers

Zirconium(IV) ethoxide is a convenient precursor for the synthesis of olefin-functionalized zirconium-containing monomers . These monomers have potential for the generation of hybrid zirconium-containing polymers .

Generation of Hybrid Zirconium-Containing Polymers

The olefin-functionalized zirconium-containing monomers synthesized using Zirconium(IV) ethoxide can be used to generate hybrid zirconium-containing polymers . These polymers have potential applications in various fields such as materials science and engineering .

Precursor for Metal Organic Chemical Vapor Deposition (MOCVD)

Zirconium(IV) ethoxide is widely applied as a precursor for the growth of Zirconium-containing layers by MOCVD . MOCVD is a technique used to deposit thin layers of atoms onto a semiconductor wafer .

Precursor for Atomic Layer Deposition (ALD)

Similar to MOCVD, Zirconium(IV) ethoxide can also be used as a precursor for ALD . ALD is a thin film deposition technique that is based on the sequential use of a gas phase chemical process .

Catalyst in Chemical Reactions

Zirconium(IV) ethoxide can act as a catalyst in various chemical reactions . The exact nature of these reactions can vary widely, depending on the specific conditions and reactants used .

Production of Zirconium-Containing Ceramic Materials

Zirconium(IV) ethoxide can be used in the production of zirconium-containing ceramic materials . These ceramics can have a wide range of applications, from structural components to electronic devices .

作用机制

Target of Action

Zirconium(IV) ethoxide, also known as Tetraethoxyzirconium, is primarily used as a precursor for the synthesis of olefin-functionalized zirconium-containing monomers . These monomers are the primary targets of Zirconium(IV) ethoxide and play a crucial role in the generation of hybrid zirconium-containing polymers .

Mode of Action

The interaction of Zirconium(IV) ethoxide with its targets involves the attachment of pendent olefin groups to oxygen-ligated zirconium complexes . This is achieved using olefin-substituted phenols and alcohols and readily accessible zirconium reagents . The result of this interaction is the synthesis of olefin-functionalized zirconium-containing monomers .

Biochemical Pathways

The biochemical pathways affected by Zirconium(IV) ethoxide primarily involve the synthesis of olefin-functionalized zirconium-containing monomers . The downstream effects of these pathways include the potential generation of hybrid zirconium-containing polymers .

Result of Action

The primary molecular and cellular effect of Zirconium(IV) ethoxide’s action is the synthesis of olefin-functionalized zirconium-containing monomers . These monomers can then be used to generate hybrid zirconium-containing polymers .

Action Environment

The action, efficacy, and stability of Zirconium(IV) ethoxide are influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it should be used only in well-ventilated areas or outdoors . Additionally, it is a flammable solid, and thus, it should be kept away from heat, sparks, open flames, and hot surfaces .

安全和危害

未来方向

Zirconium(IV) ethoxide has potential applications in the development of a highly functionalized adsorbent material for the removal of persistent anionic reactive dye . The stability of zirconium, corroborated from ICP-MS and XPS data, revealed the stability of zirconium after adsorption cycles thus verified its reusability .

属性

IUPAC Name |

ethanol;zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6O.Zr/c4*1-2-3;/h4*3H,2H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARGAUQGVANXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CCO.CCO.CCO.[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O4Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium(IV)ethoxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Zirconium(IV) ethoxide used to synthesize ZrO2 nanocolloids?

A1: Zirconium(IV) ethoxide acts as the precursor for ZrO2 in this synthesis. The research utilizes a microwave reactor with ultrasonic mixing, heating the Zirconium(IV) ethoxide in a tetraethylene glycol solution at 240 °C for 30 minutes. [] This process, in the presence of poly(gamma-cyclodextrin), leads to the formation of ZrO2 nanocolloids stabilized by the polymer.

Q2: What is the significance of using poly(gamma-cyclodextrin) in this synthesis?

A2: Poly(gamma-cyclodextrin) plays a crucial role in controlling the size and stability of the ZrO2 nanocolloids. It acts as a capping agent, adsorbing onto the surface of the growing ZrO2 particles and preventing uncontrolled aggregation. [] This results in nanocolloids with an average diameter of 7.2 nm, suitable for incorporation into liquid crystal devices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。